molecular formula C24H40N8O4 B1670753 Dipyridamole CAS No. 58-32-2

Dipyridamole

Cat. No. B1670753
CAS RN: 58-32-2
M. Wt: 504.6 g/mol
InChI Key: IZEKFCXSFNUWAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dipyridamole is a platelet inhibitor chemically described as 2,2’,2’‘,2’‘’- [ (4,8-Dipiperidinopyrimido [5,4- d ]pyrimidine-2,6-diyl)dinitrilo]-tetraethanol . It is a yellow crystalline powder or needles, very soluble in methanol, alcohol, and chloroform; slightly soluble in water; very slightly soluble in acetone and in ethyl acetate . It is used with other drugs to reduce the risk of blood clots after heart valve replacement .


Synthesis Analysis

Dipyridamole is synthesized from 5-nitroorotic acid, which is obtained by nitrating 2,4-dihydroxy-6-methylpyrimidine. This is usually synthesized by the condensation of urea with acetoacetic ether .


Molecular Structure Analysis

The molecular formula of Dipyridamole is C24H40N8O4 and its molecular weight is 504.64 .


Chemical Reactions Analysis

Dipyridamole decreases platelet aggregation by inhibiting platelet phosphodiesterase which in turn leads to the accumulation of cyclic adenosine monophosphate (cAMP) and cyclic guanine monophosphate (cGMP) . It also increases interstitial adenosine levels by inhibiting its reuptake into the cells .


Physical And Chemical Properties Analysis

Dipyridamole is intensely yellow crystalline powder or needles. It is very soluble in methanol, in alcohol, and in chloroform; slightly soluble in water; very slightly soluble in acetone and in ethyl acetate .

Scientific Research Applications

Treatment of Idiopathic Pulmonary Fibrosis

  • Application Summary : Dipyridamole has been identified as a promising drug for the treatment of Idiopathic Pulmonary Fibrosis (IPF). It is known for its antiplatelet and phosphodiesterase inhibitory activities .
  • Methods of Application : To improve the metabolic stability of Dipyridamole, a series of pyrimidopyrimidine derivatives have been designed with the assistance of molecular docking . Among all the synthesized compounds, compound (S)-4h showed outstanding metabolic stability with a half-life of 67 minutes in rat liver microsomes .
  • Results or Outcomes : The compound (S)-4h showed an IC50 of 332 nM against PDE5 . This indicates that the modified Dipyridamole could potentially be more effective in treating IPF.

Determination Using a MIP-Modified Disposable Pencil Graphite Electrode

  • Application Summary : A new method for the determination of Dipyridamole in pharmaceuticals using a molecularly imprinted polymer (MIP)-modified pencil graphite electrode (PGE) has been proposed .
  • Methods of Application : The modified electrode was prepared by electropolymerization of caffeic acid (CA) in the presence of Dipyridamole and subsequent Dipyridamole extraction with ethanol . Several working conditions for the MIP_PGE preparation were optimized .
  • Results or Outcomes : The differential pulse voltammetric (DPV) oxidation signal of Dipyridamole obtained at MIP_PGE was 28% higher than that recorded at bare PGE . The obtained limits of detection were at the tens nanomolar level .

Lower Risk of Lymphoid Neoplasms

  • Application Summary : Use of Dipyridamole has been associated with a lower risk of lymphoid neoplasms .
  • Methods of Application : A propensity score-matched cohort study was conducted to explore the relationship between Dipyridamole use and the risk of lymphoid neoplasms .
  • Results or Outcomes : As compared to non-users, Dipyridamole users were associated with a significantly decreased risk of lymphoid neoplasms [hazard ratio (HR) 0.65; 95% confidence interval (CI) 0.43-0.98] . Specifically, the reduced risk was observed for non-Hodgkin lymphomas (HR 0.64; 95% CI 0.42-0.94), especially B-cell lymphomas (HR 0.56; 95% CI 0.35-0.88) .

Safety And Hazards

Dipyridamole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

There is growing evidence in rat models of Dipyridamole’s synergy with statins through adenosine modulation resulting in significant myocardial protection against ischemia–reperfusion injury and limitation of infract size . The data in human studies are limited but show a similar potential synergy between Dipyridamole and statins . It would thus be prudent to reconsider the recommendations against the use of Dipyridamole in CAD and to re-evaluate its possible role and potential benefits through well-designed randomized trials combining it with statins, low-dose aspirin, and/or other anti-platelet agents .

properties

IUPAC Name

2-[[2-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40N8O4/c33-15-11-31(12-16-34)23-26-20-19(21(27-23)29-7-3-1-4-8-29)25-24(32(13-17-35)14-18-36)28-22(20)30-9-5-2-6-10-30/h33-36H,1-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZEKFCXSFNUWAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6040668
Record name Dipyridamole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dipyridamole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015110
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

10.7 [ug/mL] (The mean of the results at pH 7.4), Slightly, 9.22e-01 g/L
Record name SID855977
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Dipyridamole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00975
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dipyridamole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015110
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Dipyridamole likely inhibits both adenosine deaminase and phosphodiesterase, preventing the degradation of cAMP, an inhibitor of platelet function. This elevation in cAMP blocks the release of arachidonic acid from membrane phospholipids and reduces thromboxane A2 activity. Dipyridamole also directly stimulates the release of prostacyclin, which induces adenylate cyclase activity, thereby raising the intraplatelet concentration of cAMP and further inhibiting platelet aggregation.
Record name Dipyridamole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00975
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Dipyridamole

CAS RN

58-32-2
Record name Dipyridamole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dipyridamole [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dipyridamole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00975
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name dipyridamole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756743
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name dipyridamole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515776
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dipyridamole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dipyridamole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.340
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIPYRIDAMOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64ALC7F90C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Dipyridamole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015110
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

163 °C
Record name Dipyridamole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00975
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dipyridamole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015110
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dipyridamole
Reactant of Route 2
Reactant of Route 2
Dipyridamole
Reactant of Route 3
Reactant of Route 3
Dipyridamole
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Dipyridamole
Reactant of Route 5
Reactant of Route 5
Dipyridamole
Reactant of Route 6
Reactant of Route 6
Dipyridamole

Citations

For This Compound
118,000
Citations
GA FitzGerald - New England Journal of Medicine, 1987 - Mass Medical Soc
… This review will focus on the mechanisms of action of dipyridamole and the rationale … Mechanism of Action as an Antithrombotic DrugThe mechanism of action of dipyridamole as an …
Number of citations: 573 www.nejm.org
LA Harker, RA Kadatz - Thrombosis research, 1983 - Elsevier
… Dipyridamole appears to act in vivo by synergistically … to be involved in the dipyridamole inhibition of isolated platelets in … The antithrombotic effects of dipyridamole in a baboon model of …
Number of citations: 187 www.sciencedirect.com
HH Kim, JK Liao - Arteriosclerosis, thrombosis, and vascular …, 2008 - Am Heart Assoc
Dipyridamole (DP) is a phosphodiesterase inhibitor that increases the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanine monophosphate (cGMP) by …
Number of citations: 182 www.ahajournals.org
C Mahony, KM Wolfram, DM Cocchetto… - Clinical …, 1982 - Wiley Online Library
… dipyridamole 0/2 s. Our purpose was to define dipyridamole kinetics after both intravenous and oral administration of a single dose with sample collection over a period of 3 days. …
Number of citations: 124 ascpt.onlinelibrary.wiley.com
ELLM De Schryver, A Algra… - Cochrane Database of …, 2007 - cochranelibrary.com
… There was no evidence that dipyridamole alone was more effective than aspirin alone. We found no evidence to support the routine use of dipyridamole alone as first line antiplatelet …
Number of citations: 246 www.cochranelibrary.com
F Nielsen‐Kudsk, AK Pedersen - Acta Pharmacologica et …, 1979 - Wiley Online Library
Dipyridamole, though originally introduced as a coronary vasodilator, has lately been increasingly investigated in the treatment of thromboembolic diseases because of its inhibitory …
Number of citations: 69 onlinelibrary.wiley.com
AS Iskandrian, J Heo, A Askenase, BL Segal… - American Heart …, 1988 - Elsevier
… Intravenous dipyridamole is still in the investigational phase, while oral dipyridamole is widely available. The hemodynamic effects of dipyridamole include an increase in coronary …
Number of citations: 205 www.sciencedirect.com
J Lette, JL Tatum, S Fraser, DD Miller… - Journal of Nuclear …, 1995 - Springer
… Dipyridamole imaging is widely used as an alternative to … Safety data on intravenous dipyridamole stress testing has … patients who underwent intravenous dipyridamole stress imaging …
Number of citations: 257 link.springer.com
E PlCANO - European Heart Journal, 1989 - academic.oup.com
… Having established the potential of dipyridamole to induce myocardial ischaemia, we must next determine the actual incidence of myocardial ischaemia during dipyridamole infusion. …
Number of citations: 251 academic.oup.com
RE Klabunde - European journal of pharmacology, 1983 - Elsevier
… It is of interest to compare the concentrations of dipyridamole used in this study to those achieved when dipyridamole is administered to humans. Dipyridamole is usually given as an …
Number of citations: 324 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.